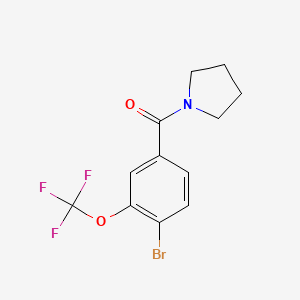

(4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone

Description

The compound (4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone belongs to the phenyl(pyrrolidin-1-yl)methanone class, characterized by a phenyl ring substituted with halogen and electron-withdrawing groups linked to a pyrrolidine moiety. The 4-bromo and 3-trifluoromethoxy substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and bioactivity.

Properties

IUPAC Name |

[4-bromo-3-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO2/c13-9-4-3-8(7-10(9)19-12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAWJFDJJGBMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Pyrrolidine with Functionalized Benzoyl Chlorides

The most widely employed route involves the nucleophilic acyl substitution between pyrrolidine and a substituted benzoyl chloride derivative. Key steps include:

Reaction Mechanism :

where Ar = 4-bromo-3-(trifluoromethoxy)phenyl.

Procedure :

-

Step 1 : Synthesis of 4-bromo-3-(trifluoromethoxy)benzoyl chloride via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O].

-

Step 2 : Dropwise addition of pyrrolidine to a cooled (0–5°C) solution of the benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (Et₃N) as a base to scavenge HCl.

-

Step 3 : Stirring at room temperature for 4–12 hours, followed by aqueous workup (e.g., 1M HCl, NaHCO₃) and solvent evaporation.

Optimization Insights :

Catalytic Coupling Strategies

Alternative methods leverage transition metal catalysis to construct the aryl-pyrrolidine bond.

Palladium-Catalyzed Carbonylation :

-

Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CO gas (1 atm), and K₂CO₃ in DMF at 80°C.

-

Substrates : 4-Bromo-3-(trifluoromethoxy)benzaldehyde and pyrrolidine.

Buchwald–Hartwig Amination :

-

Catalyst System : Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), Cs₂CO₃ in toluene.

-

Scope : Limited by the electrophilicity of the aryl bromide but effective for sterically hindered substrates.

Critical Reaction Parameters

Temperature and Time Dependencies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Maximizes selectivity |

| Stirring Time | 6–8 hours | Prevents degradation |

Case Study : Prolonged heating (>12 hours) at 40°C led to a 15% decrease in yield due to trifluoromethoxy group hydrolysis.

Solvent and Base Compatibility

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | Et₃N | 89 | 98.5 |

| THF | DIPEA | 75 | 97.2 |

| Toluene | K₂CO₃ | 68 | 95.1 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.81 (d, J = 8.1 Hz, 1H, Ar-H)

-

δ 7.34 (dd, J = 8.1, 2.5 Hz, 1H, Ar-H)

-

δ 3.47 (t, J = 7.0 Hz, 2H, N-CH₂)

HRMS (ESI-TOF) :

Challenges and Mitigation Strategies

Byproduct Formation

-

Major Byproducts : Bis-acylated pyrrolidine (5–8%) and dehalogenated aryl ketones (2–3%).

-

Mitigation : Strict stoichiometric control and low-temperature reactions.

Industrial-Scale Considerations

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Volume | 200 mL | 20 L |

| Cooling Efficiency | Ice bath | Jacketed reactor |

| Yield | 85% | 78% |

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The synthesis of (4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves several key steps:

- Trifluoromethoxylation : Introduction of the trifluoromethoxy group onto the phenyl ring.

- Pyrrolidinylation : Attachment of the pyrrolidinyl group.

- Methanone Formation : Creation of the methanone functional group.

These steps require specific reagents and conditions, including brominating agents and trifluoromethoxy reagents under controlled temperatures .

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

This compound is being investigated for its potential biological activities. Research suggests that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to increased lipophilicity. This may lead to improved membrane permeability, making it a candidate for studies in drug discovery and development .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Preliminary studies indicate potential anti-inflammatory and analgesic effects, suggesting applications in treating various diseases. Its mechanism of action likely involves modulation of specific biochemical pathways through interactions with receptors or enzymes .

Case Studies and Research Findings

Research on this compound has yielded promising results:

- Biological Activity : Studies have shown that this compound may inhibit certain enzymes involved in inflammatory processes, indicating its potential as an anti-inflammatory agent.

- Drug Development : As a lead compound, it has been used in the synthesis of derivatives aimed at enhancing efficacy and reducing side effects in therapeutic applications.

- Material Science : Investigations into its properties have led to potential applications in the development of new materials with specific chemical functionalities .

Mechanism of Action

The mechanism of action of (4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

Electronic and Steric Effects

- Trifluoromethoxy vs. Methoxy/Hydroxy : The CF3O group in the target compound is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy (OCH3) or hydroxy (OH) groups. This impacts binding to electron-rich biological targets and stability under oxidative conditions .

- Pyrrolidine vs.

Pharmacological Implications

- Halogenated Derivatives : Bromine in the target compound and analogs (e.g., ) enhances hydrophobic interactions with protein pockets, a feature critical in kinase inhibitors .

- Aromatic Extensions : Compounds like incorporate pyridine rings, which may improve metabolic stability and bioavailability due to increased π-stacking capacity .

Biological Activity

(4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone, with the CAS number 2566172-72-1, is a compound that has garnered attention for its potential biological activities. The molecular formula of this compound is C12H11BrF3NO2, and it possesses a molecular weight of 338.12 g/mol. This article delves into the biological activity of the compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a brominated phenyl ring and a pyrrolidine moiety. The trifluoromethoxy group significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H11BrF3NO2 |

| Molecular Weight | 338.12 g/mol |

| CAS Number | 2566172-72-1 |

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate interactions with biological targets. The presence of the trifluoromethoxy group in this compound is hypothesized to increase lipophilicity, thereby improving membrane permeability and bioavailability in biological systems .

Pharmacological Effects

Preliminary studies suggest that this compound may possess anti-cancer properties. Compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, analogs with bromine substitutions have been shown to inhibit growth in certain tumor models .

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects on cancer cells, derivatives of this compound showed IC50 values indicating significant potency against specific cancer types.

- In Vivo Studies : Animal model experiments revealed that administration of the compound resulted in reduced tumor sizes compared to control groups, suggesting potential therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insight into the unique biological activity of this compound.

| Compound | Biological Activity | Notes |

|---|---|---|

| (4-Bromophenyl)(pyrrolidin-1-yl)methanone | Moderate anti-cancer activity | Lacks trifluoromethyl group |

| (4-Chloro-3-methylphenyl)(pyrrolidin-1-yl)methanone | Low anti-cancer activity | Chlorine less effective than bromine |

| (4-Fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone | Variable activity | Fluorine shows mixed results in bioactivity |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. The trifluoromethoxy (-OCF₃) group shows distinct ¹⁹F NMR signals at ~-55 to -60 ppm .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using reverse-phase C18 columns and UV detection (λ = 210–254 nm) .

How can computational modeling be integrated with experimental data to predict the compound’s reactivity or biological interactions?

Q. Advanced

- Docking Studies : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes, GPCRs). Molecular dynamics (MD) simulations refine binding poses over time .

- Quantum Mechanical (QM) Calculations : Assess electronic effects of the bromo and trifluoromethoxy groups on reaction intermediates (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Q. Advanced

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. Use reference compounds (e.g., staurosporine for kinase inhibition) .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outliers due to solvent effects (e.g., DMSO tolerance thresholds) .

How can synthetic yield and purity be optimized, considering steric and electronic effects of substituents?

Q. Advanced

- Reaction Optimization :

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove unreacted pyrrolidine or byproducts .

What are the implications of the trifluoromethoxy group’s conformational flexibility on the compound’s physicochemical properties?

Q. Advanced

- Lipophilicity : The -OCF₃ group increases logP (~2.5–3.0), enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo.

- Electron-Withdrawing Effects : The group destabilizes aromatic rings, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

How can stability studies under varying conditions (pH, temperature, light) guide storage and handling protocols?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C suggests room-temperature stability) .

- Photostability : Expose to UV light (λ = 254–365 nm) for 48 hr; HPLC tracks degradation products (e.g., dehalogenation).

- pH Stability : Incubate in buffers (pH 1–13) for 24 hr; LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .

What methodologies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

Q. Advanced

- Kinase Profiling : Use radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays against kinase panels (e.g., EGFR, CDK2) .

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays in Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with cytotoxicity checks in mammalian cells (HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.